Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic small molecule featuring a pyrimidine core substituted with a chloro group at position 5 and an ethylsulfanyl group at position 2. The pyrimidine ring is linked via a carbonyl-amino bridge to a para-substituted ethyl benzoate ester.
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClN3O3S/c1-3-23-15(22)10-5-7-11(8-6-10)19-14(21)13-12(17)9-18-16(20-13)24-4-2/h5-9H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
SFGXCQILTBFEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds, including those with chloro and ethylsulfanyl substitutions, possess significant antimicrobial properties. In vitro tests have shown efficacy against various bacterial and fungal strains, comparable to established antibiotics such as penicillin and fluconazole .
- Anticancer Potential : Research has indicated that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds featuring a pyrimidine ring have demonstrated cytotoxic effects against human cancer cell lines, including colon and breast cancer cells . The mechanism is thought to involve apoptosis induction in malignant cells.
- Enzyme Inhibition : Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could disrupt the growth and survival of pathogenic organisms or cancerous cells, providing a therapeutic avenue for treatment .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's lipophilicity and may improve its ability to penetrate biological membranes, thereby increasing its efficacy against target cells.
- Functional Group Variation : Modifications to the ethylsulfanyl group or alterations in the benzoate structure can lead to significant changes in biological activity, necessitating systematic evaluation through SAR studies.
Case Studies and Research Findings
Several studies have documented the promising applications of similar compounds:
- A study investigating a series of chlorinated benzamides highlighted their effectiveness against mycobacterial strains, demonstrating that structural modifications can lead to enhanced antimicrobial properties .
- Research focused on triazine derivatives showed significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest, suggesting that similar modifications in ethyl 4-{...} could yield beneficial results .
- In silico studies have been employed to predict binding affinities and interactions with biological targets, aiding in the design of more potent derivatives based on ethyl 4-{...} .
Mechanism of Action
The mechanism of action of Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Functional Group Modifications
The compound’s analogs differ in substituents, core ring systems, and ester groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural Differences
Table 2: Physicochemical Properties
Biological Activity
Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C15H16ClN3O3S. The structure features a pyrimidine ring substituted with a chloro group and an ethylthio moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Antitumor Activity : The compound has shown significant antitumor properties. For instance, it exhibits a high therapeutic index (TI), indicating its effectiveness relative to toxicity levels. A related compound demonstrated a TI of 47.55, which is significantly higher than that of chlorambucil (TI: 22.84) .
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens, potentially due to its ability to interfere with microbial metabolic processes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation, though detailed studies are required to elucidate these pathways.
Antitumor Activity
A study highlighted the synthesis and evaluation of derivatives related to this compound. These derivatives showed promising results in vitro against cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Effects
In vitro assays have demonstrated that compounds structurally related to this compound exhibit potent antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate?
The synthesis typically involves multi-step reactions:
- Step 1: React 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to activate the carbonyl group.
- Step 2: Introduce the amino group via nucleophilic substitution by reacting with ethyl 4-aminobenzoate under controlled pH (~7–8) to prevent side reactions.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol to isolate the product. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC. Yield optimization requires precise temperature control (60–70°C) and stoichiometric ratios .
Q. How can structural integrity and purity of the compound be confirmed?
Analytical techniques include:
- NMR Spectroscopy: and NMR to verify functional groups (e.g., ethyl ester protons at δ ~1.3–1.4 ppm, pyrimidine carbons at δ ~160–170 ppm).
- IR Spectroscopy: Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) confirm key bonds.
- HPLC: Purity assessment (>95%) using a C18 column with a methanol/water gradient.
- Melting Point Analysis: Consistency with literature values (e.g., ~230–235°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism: The pyrimidine ring’s electron-deficient nature can lead to tautomeric shifts. Compare experimental data with computational predictions (DFT calculations) .
- Impurity Interference: Use preparative HPLC to isolate minor components and re-analyze.
- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., as in related pyrimidine derivatives) provides unambiguous bond-length and angle data. For example, bond angles in the pyrimidine ring should align with crystallographic reports (e.g., C–N–C angles ~120°) .
Q. What strategies optimize reaction yields in large-scale synthesis?
Key factors include:
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require removal via vacuum distillation.
- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps.
- Scale-Up Adjustments: Increase stirring efficiency and use flow chemistry to mitigate heat transfer issues. Yields >80% are achievable with these adjustments .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?
The pyrimidine ring’s electron-withdrawing substituents (Cl, ethylsulfanyl) activate the carbonyl group for nucleophilic attack. Computational studies (e.g., HOMO-LUMO analysis) predict reactivity at specific sites:
- Amide Bond Reactivity: The electron-deficient pyrimidine ring increases the electrophilicity of the adjacent carbonyl, favoring nucleophilic additions.
- Steric Effects: Substituents on the benzoate ester (e.g., ethyl group) may hinder access to reactive sites. MD simulations can model steric interactions .
Methodological Considerations
Q. What experimental designs are suitable for studying the compound’s biological activity?
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. IC values can be determined via dose-response curves.
- Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., compare with co-crystallized ligands in PDB entries like 1UW).
- Metabolic Stability: Incubate with liver microsomes and quantify degradation via LC-MS .
Q. How can researchers address challenges in crystallizing the compound for X-ray studies?
- Solvent Selection: Use mixed solvents (e.g., chloroform/methanol) to improve crystal growth.
- Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
- Seeding: Introduce microcrystals from analogous compounds (e.g., methyl benzoate derivatives) to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
